molecular formula C27H42O4 B14804632 (6R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

(6R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

Cat. No.: B14804632
M. Wt: 430.6 g/mol
InChI Key: QOLRLLFJMZLYQJ-VJJFZDKNSA-N
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Description

The compound (6R,9S,13S)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,9S,13S)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one involves multiple steps, including the formation of the spiro structure and the introduction of hydroxyl groups. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the spiro linkage and the hydroxyl group at the 16th position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would include rigorous purification steps such as crystallization, distillation, and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(6R,9S,13S)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 16th position can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group at the 10th position can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically require controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

(6R,9S,13S)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one: has several applications in scientific research:

    Chemistry: It is used as a model compound to study spiro structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of complex organic molecules and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (6R,9S,13S)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into unique binding sites, influencing biological pathways and exerting its effects. The hydroxyl and carbonyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,4S,5’R,6R,7S,8R,9S,10R,12S,13S,15S,16R,18R)-10,15-dihydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
  • (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5’R,6R,7S,8R,9S,12S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

The uniqueness of (6R,9S,13S)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one

Properties

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(6R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3/t15?,16?,17?,18?,19?,20?,21?,22?,24?,25-,26+,27+/m0/s1

InChI Key

QOLRLLFJMZLYQJ-VJJFZDKNSA-N

Isomeric SMILES

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(C(=O)CC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Origin of Product

United States

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